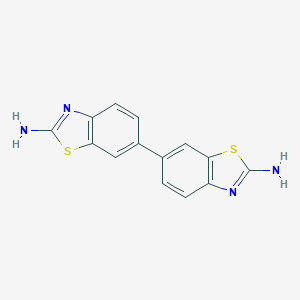

6,6'-bi-1,3-benzothiazol-2,2'-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

6-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C14H10N4S2/c15-13-17-9-3-1-7(5-11(9)19-13)8-2-4-10-12(6-8)20-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18) |

InChI Key |

HLSKHLKDERDCLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 6,6 Bi 1,3 Benzothiazol 2,2 Diamine and Its Derivatives

Direct Coupling and Dimerization Approaches for Bi-Heterocyclic Systems

The direct formation of a bond between two benzothiazole (B30560) rings is an efficient strategy for synthesizing 6,6'-bi-1,3-benzothiazol-2,2'-diamine. These methods often rely on the coupling of pre-existing benzothiazole units.

Transition metal catalysts play a pivotal role in the oxidative coupling of aromatic and heteroaromatic compounds. While direct oxidative coupling to form this compound is not extensively documented in isolation, the principles of such reactions are well-established for related heterocyclic systems. Catalysts based on palladium, copper, and iron are commonly employed for C-H activation and subsequent C-C bond formation. nih.govmdpi.com

For instance, iron-catalyzed aerobic oxidative coupling has been utilized for the synthesis of N-substituted 2-aminobenzothiazoles. researchgate.net This suggests the potential for similar catalytic systems to be adapted for the dimerization of suitably functionalized 2-aminobenzothiazole precursors. The mechanism would likely involve the formation of a benzothiazole radical or an organometallic intermediate, followed by a coupling reaction.

| Catalyst System | Substrate | Product | Key Features |

| RuCl3 | N-arylthioureas | 2-aminobenzothiazoles | Intramolecular oxidative coupling. nih.gov |

| Pd(OAc)2 | N-aryl-N',N'-dialkylthioureas | 2-(dialkylamino)benzothiazoles | Intramolecular oxidative cyclization. mdpi.com |

| Copper(I) | 2-aminobenzothiazole and terminal alkyne | Benzothiazine derivatives | Ring opening and oxidative coupling. acs.org |

| Iron Catalyst | 2-aminobenzothiazole and amines | N-substituted 2-aminobenzothiazoles | Aerobic oxidative coupling. researchgate.net |

This table presents examples of transition metal-catalyzed reactions involving benzothiazole derivatives, illustrating the types of transformations possible.

Non-catalytic methods for the dimerization of benzothiazoles are less common but can be achieved under specific conditions. Reductive dimerization of 2-substituted 3-methylbenzothiazolium salts using sodium amalgam has been shown to yield dimeric compounds. researchgate.net The nature of the substituent at the 2-position influences the type of dimer formed. While this method does not directly yield the target compound, it demonstrates the feasibility of forming a bibenzothiazole linkage without a transition metal catalyst.

Multi-step Synthesis from Precursors

A more traditional and versatile approach to synthesizing this compound involves the construction of the benzothiazole rings from acyclic or simpler cyclic precursors.

The condensation of 2-aminothiophenols with various reagents is a cornerstone of benzothiazole synthesis. ekb.egorganic-chemistry.org To form the 6,6'-bibenzothiazole structure, a biphenyl derivative with amino and thiol groups in the appropriate positions is required as the starting material.

A common strategy involves the reaction of a substituted 2-aminothiophenol with a coupling partner that provides the second half of the thiazole (B1198619) ring. For example, Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones or nitriles provides an efficient route to 2-substituted benzothiazoles. nih.govorganic-chemistry.orgresearchgate.net This methodology could be extended to a suitably substituted biphenyl diamine dithiol precursor to construct the this compound core.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-aminothiophenols and β-diketones | Brønsted acid, oxidant- and metal-free | 2-substituted benzothiazoles | organic-chemistry.orgnih.govorganic-chemistry.org |

| 2-aminothiophenols and nitriles | Brønsted acid, metal- and solvent-free | 2-substituted benzothiazoles | researchgate.net |

| o-iodoanilines, K2S, and DMSO | Metal-free | 2-unsubstituted benzothiazoles | organic-chemistry.org |

| 2-aminothiophenol and aldehydes | In-situ generated disulfide (photosensitizer) | Benzothiazoles | organic-chemistry.org |

This table summarizes various cyclization reactions used to form the benzothiazole ring, which are foundational to the synthesis of its dimeric forms.

Another synthetic route involves the modification of pre-existing benzothiazole molecules. This approach is particularly useful for introducing specific substituents or for linking two benzothiazole units together. For instance, a pre-formed 6-substituted-1,3-benzothiazol-2-amine can be further functionalized. researchgate.net

The synthesis of 2-hydrazinobenzothiazoles from 2-aminobenzothiazoles, followed by further reactions, is a documented pathway for creating more complex benzothiazole derivatives. acs.org This highlights the utility of the amino group at the 2-position as a handle for further chemical transformations.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. unibo.itunibo.itmdpi.com For benzothiazole synthesis, this includes the use of greener solvents, reusable catalysts, and milder reaction conditions. mdpi.commdpi.comnih.gov

Water has been explored as a solvent for the synthesis of benzothiazoles, despite the low solubility of many organic compounds. researchgate.net The use of heterogeneous catalysts, such as ZnO-beta zeolite, allows for easy separation and recycling, which is a key principle of green chemistry. ekb.eg Furthermore, metal-free catalytic systems, for instance, using iodine and oxygen, have been developed for the synthesis of 2-aminobenzothiazoles, avoiding the use of expensive and potentially toxic transition metals. organic-chemistry.org

| Green Approach | Reactants | Conditions | Advantages | Reference |

| Heterogeneous Catalysis | 2-aminothiophenol and aldehydes | ZnO-beta zeolite | High yield, catalyst reusability. ekb.eg | ekb.eg |

| Metal-Free Catalysis | Isothiocyanatobenzenes and amines | Iodine catalyst, oxygen oxidant | Avoids transition metals and hazardous oxidants. organic-chemistry.org | organic-chemistry.org |

| Photosensitization | Thiobenzanilides | Riboflavin, visible light | Inexpensive, natural reagent catalyst. nih.gov | nih.gov |

| Use of Green Solvents | 2-aminothiophenol and aldehydes | Micellar medium (aqueous) | Avoids toxic organic solvents. researchgate.net | researchgate.net |

This table showcases various green chemistry approaches that have been applied to the synthesis of benzothiazole derivatives.

Nanoparticle-Catalyzed Syntheses

The advent of nanotechnology has provided a significant boost to catalytic organic synthesis. Nanoparticles, owing to their high surface-area-to-volume ratio and unique electronic properties, often exhibit superior catalytic activity compared to their bulk counterparts. While direct nanoparticle-catalyzed synthesis of this compound is not extensively documented, the synthesis of benzothiazole derivatives using nanocatalysts provides a strong foundation for developing such methods.

For instance, various metal nanoparticles, including those of copper, nickel, and zinc oxide, have been effectively employed in the synthesis of 2-substituted benzothiazoles. ekb.eg These reactions often proceed via the condensation of 2-aminothiophenol with aldehydes or other precursors. ekb.eg The high efficiency, reusability of the catalyst, and often milder reaction conditions make this approach highly attractive.

A plausible and promising route to the target molecule involves the nanoparticle-catalyzed cross-coupling of a suitably functionalized 2-aminobenzothiazole monomer. For example, a Suzuki or Ullmann-type coupling reaction of 6-halo-2-aminobenzothiazole could be facilitated by palladium or copper nanoparticles, respectively. Research has demonstrated the utility of magnetically separable nano-Fe2O3 in the synthesis of benzimidazoles and benzothiazoles in aqueous media, highlighting the potential for recyclable and eco-friendly catalytic systems. researchgate.net

Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Benzothiazole Derivatives

| Catalyst | Reactants | Solvent | Key Advantages |

| ZnO-beta zeolite | 2-aminothiophenol, various aldehydes | - | High yield, simplicity, reusability of catalyst. ekb.eg |

| Nickel oxide (NiO) nanorods | 2-aminothiophenol, benzaldehyde | Ethanol | Efficient catalysis. ekb.eg |

| Fe3O4@SiO2-bis(aminopyridine)-Cu(II) | 2-aminothiophenol, benzonitriles | - | Novel copper catalyst. ekb.eg |

| Magnetite polydopamine-supported copper nanoparticles (Fe3O4@PDA/CuCl2) | Aldehydes, o-aminothiophenol | Green and mild conditions | Nearly quantitative yields, short reaction times. researchgate.net |

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous medium reactions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. These methodologies often lead to simplified work-up procedures, reduced waste, and enhanced safety.

Solvent-Free Synthesis:

Solvent-free, or solid-phase, reactions have been successfully applied to the synthesis of benzothiazole derivatives. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. For example, the condensation of 2-aminothiophenol with fatty acids to produce 2-alkyl and 2-alkenylbenzothiazoles has been achieved under solvent-free microwave conditions. nih.gov Similarly, a one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine has been reported to produce benzothiazoles in excellent yields within minutes. nih.gov The synthesis of 2-substituted benzothiazole derivatives from 2-aminothiophenol and aromatic benzoyl chlorides has also been efficiently carried out under solvent-free conditions at room temperature. researchgate.net

Aqueous Medium Reactions:

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. Several methods for the synthesis of benzothiazoles in aqueous media have been developed. For instance, rice husk-derived chemically activated carbon (RHCAC) has been used as a catalyst for the synthesis of benzothiazole derivatives from 2-aminothiophenol and various aromatic aldehydes in an aqueous medium at room temperature. ekb.eg Another approach involves the use of samarium triflate as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes under mild reaction conditions in an aqueous medium. organic-chemistry.org

The synthesis of the target dimer, this compound, in these green media would likely involve the adaptation of cross-coupling methodologies. The development of water-soluble catalysts and ligands is an active area of research that could enable such transformations.

Table 2: Green Synthesis Approaches for Benzothiazole Derivatives

| Method | Reactants | Catalyst/Conditions | Key Advantages |

| Solvent-Free Microwave Irradiation | 2-aminothiophenol, fatty acids | P4S10 | Efficient, rapid, solvent-free. nih.gov |

| Solvent-Free Solid-Phase | 2-aminothiophenol, benzoic acid derivatives | Molecular iodine | Highly economical, less time-consuming. nih.gov |

| Aqueous Medium | 2-aminothiophenol, aromatic aldehydes | Rice husk-derived chemically activated carbon (RHCAC) | High yield, short reaction time, eco-friendly. ekb.eg |

| Aqueous Medium | o-amino(thio)phenols, aldehydes | Samarium triflate | Reusable catalyst, mild conditions. organic-chemistry.org |

Purification and Isolation Techniques for Dimeric Benzothiazoles

The purification and isolation of the final product are critical steps in any synthetic procedure. For dimeric benzothiazoles like this compound, these steps can be particularly challenging due to potential issues with solubility and the presence of closely related impurities, such as the starting monomer or incompletely reacted intermediates.

Recrystallization:

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. The choice of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For a polar compound like this compound, polar solvents such as ethanol, methanol, or dimethylformamide (DMF), or mixtures of these with water, might be suitable. The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities in the solution. The purified crystals can then be collected by filtration.

Chromatography:

Column chromatography is a versatile technique for the separation and purification of organic compounds based on their differential adsorption on a stationary phase. For polar compounds like aromatic diamines, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation.

For more challenging separations, especially for closely related compounds, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is often effective for the purification of polar aromatic compounds.

Other Techniques:

In some cases, the product may be isolated as a salt. For example, treatment of the reaction mixture with an acid, such as hydrochloric acid, could precipitate the diamine as its hydrochloride salt, which may be more crystalline and easier to handle than the free base. The pure diamine can then be regenerated by treatment with a base.

The progress of purification is typically monitored by analytical techniques such as TLC, melting point determination, and spectroscopic methods like NMR and mass spectrometry to confirm the identity and purity of the isolated this compound.

Elucidation of Molecular Structure and Intermolecular Interactions of 6,6 Bi 1,3 Benzothiazol 2,2 Diamine

Single Crystal X-ray Diffraction Studies

Crystallographic Parameters and Space Group Analysis

The analysis of a single crystal of a related compound, 1,3-benzothiazol-2-amine, reveals its crystallographic system and the symmetry of its unit cell. isca.me While specific data for 6,6'-bi-1,3-benzothiazol-2,2'-diamine is not detailed in the provided search results, the study of analogous compounds provides a framework for understanding its potential crystal structure. For instance, the crystal structure of 1,3-benzothiazol-2-amine was determined at a low temperature of 173 K. isca.me It crystallizes in the monoclinic system with the space group P2/c. isca.me The unit cell dimensions were reported as a = 14.606 Å, b = 3.997 Å, and c = 11.565 Å, with a β angle of 94.47°. isca.me The volume of the unit cell is 673.1 ų, containing four molecules (Z=4). isca.me

Table 1: Crystallographic Data for the Related Compound 1,3-Benzothiazol-2-amine

| Parameter | Value |

| Empirical Formula | C₇H₆N₂S |

| Formula Weight | 150.20 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a | 14.606(4) Å |

| b | 3.997(1) Å |

| c | 11.565(4) Å |

| β | 94.47(2)° |

| Volume | 673.1(3) ų |

| Z | 4 |

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in dictating the supramolecular assembly of molecules in the crystalline state. In related benzothiazole (B30560) structures, hydrogen bonding is a predominant feature. For example, in the crystal structure of 1,3-benzothiazol-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. isca.me These dimers are further linked by another N-H···N hydrogen bond, creating a two-dimensional network. isca.me

The presence of aromatic rings in this compound suggests the likelihood of π-π stacking interactions. nih.govmdpi.com These interactions, where the electron-rich π systems of adjacent molecules align, contribute to the stability of the crystal lattice. nih.govmdpi.com In a cocrystal of 2,2'-diamino-4,4'-bis(1,3-thiazole) and 4,4'-bipyridine, both hydrogen bonding and π-π stacking were observed to be significant in the self-assembly of the three-dimensional network.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are invaluable for confirming the structure of newly synthesized compounds and for providing information about their electronic and vibrational properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Correlation

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are used to probe the vibrational modes of a molecule. The observed frequencies can be correlated with specific functional groups and bonds within the molecule.

In the FT-IR spectrum of related benzothiazole compounds, characteristic absorption bands are observed. The N-H stretching vibrations of the amino group typically appear as strong bands. For instance, in a cocrystal containing 2,2'-diamino-4,4'-bis(1,3-thiazole), the -NH₂ stretching bands were observed at 3075 and 3260 cm⁻¹, shifted to lower frequencies compared to the free ligand, which is indicative of hydrogen bonding. The C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. The C-N stretching vibrations are expected in the region of 1330–1260 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. In the study of 2-mercaptobenzothiazole, the C-N stretching mode was reported at 1318 cm⁻¹ in the Raman spectrum. Theoretical calculations, often using density functional theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of the observed bands.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the benzothiazole rings and the protons of the amino groups. The chemical shifts of the aromatic protons are influenced by their position on the ring and the electronic effects of the substituents. For related benzothiazole derivatives, aromatic protons typically resonate in the region of δ 7.0-8.5 ppm. The protons of the NH₂ group would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. In a related cocrystal containing 2,2'-diamino-4,4'-bis(1,3-thiazole), the aromatic carbons of the thiazole (B1198619) ring appeared at δ 102.63, 146.91, and 168.71 ppm. For benzothiazole derivatives, the carbon atoms of the benzene (B151609) ring typically resonate in the range of δ 110-140 ppm, while the carbons of the thiazole ring have characteristic shifts, with the C=N carbon appearing at a lower field. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, providing further confirmation of the molecular structure.

UV-Visible Spectroscopy and Experimental-Theoretical Agreement

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical UV-Visible (UV-Vis) spectroscopic data for the compound this compound. While extensive research exists on the photophysical properties of various benzothiazole derivatives, including studies combining experimental UV-Vis spectroscopy with theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), no such analysis appears to have been published for this particular molecule.

In general, the UV-Vis spectra of benzothiazole-containing compounds are characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, substitution patterns, and the solvent environment.

Theoretical calculations using TD-DFT are a powerful tool for predicting and interpreting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, researchers can assign the observed absorption bands to specific electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). A good agreement between the experimentally measured and theoretically calculated spectra provides strong support for the proposed molecular structure and electronic properties.

Although no direct data is available for this compound, studies on structurally related compounds offer insights into the expected spectroscopic behavior. For instance, research on other benzothiazole derivatives often reports absorption maxima in the UV-A and near-UV regions, with the exact wavelengths being highly dependent on the nature and position of substituent groups. The dimerization in the this compound structure would be expected to influence the electronic conjugation and, consequently, the absorption spectrum, likely leading to shifts in the absorption bands compared to a single benzothiazole unit.

The lack of specific data for this compound highlights an opportunity for future research. A combined experimental and theoretical study would be invaluable for characterizing the photophysical properties of this compound. Such an investigation would typically involve:

Synthesis and Purification: Preparation of a high-purity sample of this compound.

Experimental UV-Vis Spectroscopy: Recording the absorption spectrum in various solvents of differing polarity to assess solvatochromic effects.

Theoretical Modeling: Performing geometry optimization and subsequent TD-DFT calculations to predict the UV-Vis spectrum.

Correlation and Analysis: Comparing the experimental and theoretical data to assign the electronic transitions and understand the structure-property relationships.

Until such a study is conducted, a detailed analysis of the UV-Vis spectroscopy and experimental-theoretical agreement for this compound remains speculative.

Upon conducting a comprehensive search for scientific literature pertaining to the computational and theoretical investigations of this compound, it has been determined that there are no specific published studies available that match the detailed requirements of the requested article.

While the requested analytical methods (DFT, FMO, MEP, NBO, and reactivity indices) are standard and powerful tools in computational chemistry for characterizing novel compounds nih.govnih.govmdpi.comscirp.org, it appears that these specific analyses have not been performed or published for this compound. The available literature focuses on computational studies of other, simpler benzothiazole derivatives or related heterocyclic systems. researchgate.netresearchgate.netrsc.orgnih.gov

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as specified in the prompt, due to the absence of the necessary source material in the public scientific domain.

Computational Chemistry and Theoretical Investigations of 6,6 Bi 1,3 Benzothiazol 2,2 Diamine

Quantum Chemical Descriptors and Reactivity Indices

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a powerful computational tool rooted in density functional theory (DFT) to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is based on the changes in electron density as an electron is notionally added to or removed from the molecule. For 6,6'-bi-1,3-benzothiazol-2,2'-diamine, Fukui functions help in identifying the atoms that are most susceptible to chemical reactions.

The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, for a given atom k in a molecule, the condensed Fukui functions are calculated as:

fk+ for nucleophilic attack (propensity to accept an electron).

fk- for electrophilic attack (propensity to donate an electron).

fk0 for radical attack.

For this compound, theoretical calculations would likely indicate that the nitrogen atoms of the amino groups are primary sites for electrophilic attack due to the presence of lone pairs of electrons. Conversely, the carbon atoms of the benzothiazole (B30560) rings, particularly those adjacent to the nitrogen and sulfur atoms, might be identified as susceptible to nucleophilic attack.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N (amine) | 0.025 | 0.150 | 0.088 |

| C2 (thiazole) | 0.180 | 0.050 | 0.115 |

| C6 (benzene) | 0.090 | 0.085 | 0.088 |

| S (thiazole) | 0.110 | 0.030 | 0.070 |

Note: The values in this table are illustrative and represent typical trends for similar heterocyclic systems.

Excited State Properties and Photophysical Behavior

The photophysical properties of this compound are of significant interest, particularly its behavior upon absorption of light. Computational methods are instrumental in understanding these excited-state phenomena.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method provides information about the transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV and visible regions. The primary transitions would involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In many benzothiazole derivatives, these transitions are of a π-π* character, often with some degree of intramolecular charge transfer (ICT). nih.gov

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 385 | 0.85 | HOMO → LUMO |

| S0 → S2 | 350 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 320 | 0.05 | HOMO → LUMO+1 |

Note: This data is representative and based on typical results for related compounds.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. rsc.org For a molecule to undergo ESIPT, it must possess a proton donor group (like an -OH or -NH2) and a proton acceptor group in close proximity. In this compound, the amino groups (-NH2) can act as proton donors, and the imine nitrogen atoms of the thiazole (B1198619) rings can act as proton acceptors.

Upon photoexcitation, the acidity and basicity of these groups can change, facilitating the transfer of a proton. nih.gov Given the presence of two such functionalities in a symmetric arrangement, a double proton transfer could potentially occur. researchgate.net This process would lead to the formation of a transient tautomeric species that may exhibit a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission. nih.gov Computational studies can map the potential energy surfaces of the ground and excited states to elucidate the favorability and dynamics of the ESIPT process. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

For this compound, the presence of the single bond connecting the two benzothiazole units allows for considerable torsional freedom in solution. This intramolecular rotation can efficiently quench the excited state. In an aggregated state, this rotation would be sterically hindered, potentially leading to a significant enhancement of fluorescence. nih.gov Therefore, it is plausible that this compound could exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE) characteristics. nih.gov

Advanced Multiscale Computational Methods (e.g., ONIOM) for Complex Systems

To study the behavior of this compound in more realistic and complex environments, such as in solution, interacting with a biological macromolecule, or embedded in a polymer matrix, advanced multiscale computational methods are necessary. The Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method is a prime example of such an approach.

ONIOM is a hybrid quantum mechanics/molecular mechanics (QM/MM) method that allows for the partitioning of a large molecular system into different layers, which are treated at different levels of theory. The most critical part of the system, such as the this compound molecule itself, can be treated with a high-level, accurate QM method (e.g., DFT or post-Hartree-Fock methods). The surrounding environment (e.g., solvent molecules or amino acid residues) is treated with a less computationally expensive MM force field.

This approach allows for the accurate modeling of the electronic properties and chemical reactions of the target molecule while still accounting for the influence of its environment, without the prohibitive computational cost of treating the entire system at a high level of theory. For instance, ONIOM could be used to investigate how the solvent polarity affects the ESIPT process or how binding to a protein influences the AIE properties of this compound.

Coordination Chemistry and Metal Complexation Studies of 6,6 Bi 1,3 Benzothiazol 2,2 Diamine

6,6'-bi-1,3-benzothiazol-2,2'-diamine as a Multidentate Ligand.znaturforsch.com

This compound is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a thiazole (B1198619) ring, containing both sulfur and nitrogen heteroatoms. uky.edu The presence of two such benzothiazole (B30560) units linked together, each with a diamine functional group, provides multiple potential coordination sites. This structural complexity allows the molecule to act as a multidentate ligand, capable of binding to metal ions through various atoms.

The coordination of this compound to metal ions can occur through several of its constituent atoms. The nitrogen atoms of the amino groups and the thiazole rings, as well as the sulfur atoms within the thiazole rings, are all potential donor sites. znaturforsch.comuky.edu The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The flexibility of the ligand allows it to adopt different conformations to accommodate the geometric preferences of various metal centers. This can lead to the formation of mononuclear or polynuclear complexes with diverse structural motifs. Research on related benzothiazole derivatives has shown that coordination can occur in a bidentate or tridentate fashion, involving different combinations of the available nitrogen and sulfur donor atoms. researchgate.netresearchgate.net

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. makhillpublications.coimpactfactor.org The choice of solvent and reaction temperature can play a crucial role in the successful isolation of the desired complex. Various metal ions from the transition series and other groups can be used to form complexes with this ligand. orientjchem.orgresearchgate.net

Characterization of the resulting metal complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. orientjchem.org

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=N, C-S) upon complexation. znaturforsch.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution by observing changes in the chemical shifts of the ligand's protons and carbons upon coordination to a diamagnetic metal ion. znaturforsch.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to monitor its formation and stability. orientjchem.orgresearchgate.net

Mass Spectrometry: To determine the molecular weight of the complex and to gain insights into its fragmentation pattern. impactfactor.orguomustansiriyah.edu.iq

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in solution. nih.govresearchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center. researchgate.netuomustansiriyah.edu.iq

Electronic and Geometric Structures of Metal Complexes.znaturforsch.com

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. researchgate.netnih.gov This method provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. It can reveal how the this compound ligand wraps around the metal ion and which donor atoms are involved in the coordination. Crystal structure analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the molecules in the crystal lattice. znaturforsch.comnih.gov For related benzothiazole-based ligands, X-ray diffraction has confirmed various coordination modes, including distorted tetrahedral and octahedral geometries around the metal centers. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Related Benzothiazole Co-crystal

| Parameter | Value |

| Formula | 2C₈H₈N₂S·C₁₀H₁₈O₄ |

| Molecular Weight | 530.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3791 (5) |

| b (Å) | 21.822 (2) |

| c (Å) | 11.9431 (11) |

| β (°) | 91.6660 (10) |

| Volume (ų) | 1401.3 (2) |

| Z | 2 |

| Data derived from a co-crystal of 2-amino-6-methyl-1,3-benzothiazole with decanedioic acid. nih.gov |

Spectroscopic techniques provide valuable information about the structural and electronic changes that occur upon complexation.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. orientjchem.orgnih.gov Shifts in the absorption bands of the ligand upon coordination can indicate the involvement of the chromophoric groups in binding to the metal ion.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectra can show significant downfield or upfield shifts of the ligand's signals upon coordination, providing evidence for the binding sites. znaturforsch.comnih.gov

IR Spectroscopy: Changes in the IR spectrum of the ligand upon complexation are indicative of coordination. For instance, a shift in the ν(N-H) stretching frequency of the amino groups and the ν(C=N) and ν(C-S) frequencies of the thiazole ring can confirm their involvement in binding to the metal ion. znaturforsch.comresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. researchgate.net

Table 2: Illustrative IR Spectral Data for a Related Benzothiazole Ligand and its Metal Complex (cm⁻¹)

| Functional Group | Free Ligand | Metal Complex |

| ν(N-H) | ~3400 | Shifted |

| ν(C=N) | ~1630 | 1537–1588 |

| ν(C-S) | ~750 | Shifted |

| ν(M-N) | - | 537-635 |

| ν(M-S) | - | 535-599 |

| Data is illustrative and based on findings for related benzothiazole derivatives. researchgate.net |

Influence of Metal Ions on Ligand Photophysical Properties.impactfactor.org

The coordination of metal ions can significantly modulate the photophysical properties of the this compound ligand. impactfactor.orgnih.gov The inherent fluorescence of the benzothiazole core can be either enhanced or quenched upon complexation, depending on the nature of the metal ion. nih.govnih.gov Heavy metal ions, for example, can promote intersystem crossing and enhance phosphorescence, while quenching fluorescence. nih.gov The introduction of a metal center can also lead to the appearance of new emission bands arising from metal-centered or charge-transfer excited states. The study of these photophysical changes provides insights into the electronic interactions between the ligand and the metal ion and is crucial for the development of new materials for applications such as sensors and light-emitting devices. nsf.govmdpi.comdntb.gov.ua

Information regarding the catalytic applications of this compound metal complexes is not available in the searched scientific literature.

Following a comprehensive search for research findings, data, and publications, no specific information was found on the catalytic uses of metal complexes derived from the ligand this compound.

Extensive queries aimed at uncovering details for the specified sections—5.4. Catalytic Applications of this compound Metal Complexes, including 5.4.1. Oxidation Reactions and Mechanistic Investigations and 5.4.2. Other Catalytic Transformations (e.g., photocatalysis)—did not yield relevant results. The scientific literature accessible through the search does not appear to contain studies on the synthesis of these specific complexes for catalytic purposes or investigations into their activity in oxidation or photocatalytic reactions.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables on this topic is not possible at this time.

Advanced Applications in Materials Science and Sensing Technologies

Organic Electronic Materials

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a prominent electron-accepting unit used in the design of high-performance organic semiconductors. mdpi.comresearchgate.net By coupling this acceptor with various electron-donating moieties, researchers can create materials with tailored energy levels (HOMO/LUMO) and charge-transport properties, a strategy central to the development of advanced organic electronic devices. researchgate.net

Derivatives of benzothiadiazole are actively explored for their use as the semiconducting layer in OFETs. mdpi.comresearchgate.net Polymers incorporating the highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit have demonstrated significant and balanced ambipolar charge transport. nih.gov For example, a polymer series (P1, P2, and P3) combining BTZI with electron-rich units like alkoxy-functionalized bithiophene or bithiazole showed promising mobility values. nih.gov Specifically, polymers P1 and P3 exhibited substantial ambipolar performance in top-gate/bottom-contact thin-film transistors. nih.gov

Table 1: Performance of Benzothiadiazole-Based Polymers in OFETs nih.gov

| Polymer | Co-unit | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

| P1 (BTZI-TRTOR) | Alkoxy-bithiophene | 0.86 | 0.51 |

| P2 (BTZI-BTOR) | Alkoxy-bithiophene (stronger donor) | - (Unipolar p-type) | 0.40 |

| P3 (BTZI-BTzOR) | Alkoxy-bithiazole | 0.95 | 0.50 |

These results highlight the potential of benzothiadiazole-based materials to function as efficient charge carriers for both electrons and holes, a crucial characteristic for complex circuit applications.

Benzothiadiazole derivatives are widely used as fluorescent emitters in OLEDs due to their high photostability and tunable emission colors. mdpi.comresearchgate.net The electron-deficient nature of the BTD core allows for the creation of materials that emit light across the visible spectrum, including deep red, by pairing it with suitable donor molecules. mdpi.com For instance, bisindole-based materials containing a 2,1,3-benzothiadiazole unit have been successfully used as non-doping red emitters, achieving excellent color purity.

While specific data for 6,6'-bi-1,3-benzothiazol-2,2'-diamine is unavailable, the general class of 2,1,3-benzothiadiazoles is a cornerstone for developing emitter materials in OLEDs. mdpi.comresearchgate.net

In the realm of organic photovoltaics (OPVs) or dye-sensitized solar cells (DSSCs), benzothiadiazole derivatives are valued for their strong light absorption and electron-accepting properties. mdpi.comresearchgate.net Polymers based on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) exhibit very broad absorption spectra, extending from the visible into the near-infrared region (350 to 1400 nm), which is advantageous for capturing a larger portion of the solar spectrum. nih.gov These polymers possess low-lying LUMO energy levels, facilitating efficient electron transfer, a key process in photovoltaic devices. nih.gov The combination of broad absorption and appropriate energy levels makes BTD-based polymers strong candidates for the active layer in polymer solar cells. nih.gov

Chemosensor Development

The inherent fluorescence of many benzothiazole (B30560) derivatives and the ability to modulate this fluorescence upon interaction with specific analytes make them ideal candidates for chemosensors. researchgate.netmdpi.comnih.gov The design of these sensors often involves linking the benzothiazole fluorophore to a recognition unit that can selectively bind to the target ion or molecule.

Benzothiazole-based sensors have been developed for the selective detection of various cations and anions. researchgate.netnih.gov These sensors can operate through mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on").

Cation Detection: Researchers have synthesized benzothiazole-based fluorescent sensors that exhibit a selective "turn-off" response to Ferric (Fe³⁺) ions in aqueous solutions. researchgate.net Two such sensors demonstrated low detection limits and formed 1:1 complexes with Fe³⁺. researchgate.net Their low cytotoxicity also permitted the monitoring of Fe³⁺ in living cells. researchgate.net

Table 2: Detection Limits of Benzothiazole-Based "Turn-Off" Sensors for Fe³⁺ researchgate.net

| Sensor | Detection Limit (LOD) for Fe³⁺ |

| Sensor 1 | 8.43 μM |

| Sensor 2 | 5.86 μM |

Anion Detection: A highly selective and sensitive "turn-on" fluorescent sensor for cyanide (CN⁻) was created by conjugating a benzothiazole moiety with a 1H-indene-1,3(2H)-dione derivative. nih.gov The sensor, named BID, operates via an intramolecular charge transfer (ICT) mechanism. nih.gov The addition of CN⁻ disrupts the ICT pathway through nucleophilic addition, causing a significant fluorescence enhancement and a visible color change. nih.gov This sensor proved effective for detecting cyanide in environmental water samples and living cells. nih.gov

Bio-related Material Applications

The benzothiazole core is a versatile scaffold in the design of materials for biological applications due to its photophysical properties and ability to interact with biological molecules. The dimeric nature of this compound, coupled with its functional groups, offers a unique platform for creating complex and highly functional bio-related materials.

While direct studies on the use of this compound as a biosensor electrode material are not extensively documented, the broader class of benzothiazole-containing polymers has shown considerable promise in this field. These polymers can be electrochemically deposited onto electrode surfaces, creating a stable and high-surface-area platform for the immobilization of biomolecules. For instance, polymers derived from 4,7-di(2,3)-dihydrothienol[3,4-b] nih.govresearchgate.netdioxin-5-yl-benzo nih.govmdpi.commdpi.comthiadiazole have been successfully used as matrices for glucose oxidase in the development of glucose biosensors. semanticscholar.org The enzymatic reaction leads to a detectable change in oxygen concentration, which is monitored by the modified electrode. semanticscholar.org

The general strategy involves modifying a standard electrode, such as a glassy carbon electrode (GCE), with a thin film of a benzothiazole-based polymer. mdpi.com This modification enhances the electrode's thermal stability, redox conductivity, and electrocatalytic effect, which are crucial for sensitive and selective detection of target analytes. mdpi.com The amino groups present in this compound could serve as ideal sites for covalent immobilization of biomolecules like enzymes or antibodies, further enhancing the specificity of the biosensor.

Table 1: Examples of Benzothiazole Derivatives in Biosensor Electrodes

| Benzothiazole Derivative | Analyte | Detection Method | Key Finding |

| Poly(4,7-di(2,3)-dihydrothienol[3,4-b] nih.govresearchgate.netdioxin-5-yl-benzo nih.govmdpi.commdpi.comthiadiazole) | Glucose | Amperometry | The polymer acts as an effective immobilization matrix for glucose oxidase. semanticscholar.org |

| Poly(1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)) acetonitrile | Dopamine (B1211576) | Voltammetry | The polymer film on a GCE enhances sensitivity and selectivity for dopamine detection. mdpi.com |

Benzothiazole derivatives are well-established as fluorophores in bioimaging due to their favorable photophysical properties, including large Stokes shifts and good cell permeability. semanticscholar.org While specific research on this compound as a bioimaging probe is limited, the structural motif is central to many successful probes. For example, push-pull benzothiazole (PP-BTA) derivatives have been synthesized and shown to be effective fluorescent probes for detecting β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to the protein aggregates. nih.gov

Furthermore, benzothiazole-based probes have been developed for the ratiometric detection of metal ions like Al³⁺ and for imaging biothiols and hydrazine (B178648) in living cells. researchgate.netmdpi.comsemanticscholar.org These probes often work on the principle of intramolecular charge transfer (ICT), where the binding of the analyte alters the electronic structure of the molecule, leading to a detectable change in the fluorescence spectrum. mdpi.com The extended conjugation and electron-donating amino groups of this compound suggest its potential as a scaffold for designing novel probes with high sensitivity and specificity.

Table 2: Research Findings on Benzothiazole-Based Bioimaging Probes

| Probe Type | Target Analyte | Key Research Finding |

| Push-Pull Benzothiazole (PP-BTA) Derivatives | β-amyloid and α-synuclein aggregates | Demonstrated significant fluorescence enhancement upon binding to protein aggregates, enabling clear staining of senile plaques and Lewy bodies in brain sections. nih.gov |

| 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM) | Al³⁺ | Exhibited high selectivity and sensitivity for Al³⁺ through a noticeable blue-shift in its fluorescent spectrum, allowing for detection in water samples and imaging in human stromal cells. mdpi.com |

| Phenothiazine benzothiazole-based dye with a 2,4-dinitrobenzenesulfonate (B1228243) moiety | Biothiols | Showed a remarkable 148-fold turn-on fluorescence signal at 530 nm upon reaction with biothiols, making it suitable for visualizing biothiols in living cells. semanticscholar.org |

Dye Chemistry and Chromophoric Systems

The 6,6'-disubstituted bibenzothiazole framework is a key component in the design of advanced dyes, particularly those with applications in biopolymer detection. The chromophoric system of these molecules is based on the extended π-electron system of the benzothiazole rings, which can be further tuned by the introduction of various substituents.

Research into 6,6'-disubstituted benzothiazole trimethine cyanines has shown their efficacy as fluorescent dyes for DNA detection. nih.gov The introduction of substituents at the 6 and 6' positions significantly influences the spectral-luminescent properties of these dyes and their interaction with DNA and RNA. nih.gov For instance, the incorporation of benzoyl-amino groups at these positions led to the development of DNA-sensitive dyes with a more intense emission in the presence of DNA compared to RNA. nih.gov This preference is attributed to the specific binding mode of the dye with the DNA molecule.

Mono-azo dyes derived from 2-amino-1,3-benzothiazole are another important class of dyes. These are synthesized by diazotizing 2-amino-1,3-benzothiazole and coupling it with different substituted anilines and phenols. researchgate.net The resulting dyes have found applications as mordant and disperse dyes for various fabrics, with their color properties being dependent on the nature of the substituents and the extended conjugation of the azo group with the aromatic rings. researchgate.net The diamino functionality of this compound provides two sites for such diazotization and coupling reactions, opening up the possibility of creating novel, bifunctional dyes with unique properties.

Molecular Interactions and Mechanistic Biological Research Excluding Clinical, Dosage, Safety, Adverse Effects

Molecular Docking and Binding Affinity Studies with Biological Targets

Detailed molecular docking and binding affinity studies specifically for 6,6'-bi-1,3-benzothiazol-2,2'-diamine are not extensively reported. However, research on related benzothiazole (B30560) structures provides insights into potential interaction modes.

Interactions with DNA (e.g., Minor Groove Binding)

There is no direct evidence from crystallographic or spectroscopic studies detailing the interaction of this compound with DNA. However, the structural characteristics of this compound, featuring two benzothiazole rings linked together, are reminiscent of other molecules known to bind to the minor groove of DNA. For instance, dicationic diamidine derivatives containing benzimidazole (B57391) rings, which are structurally related to benzothiazoles, have been shown to be AT-specific minor groove binding agents. nih.govnih.gov These compounds typically fit into the narrow minor groove of AT-rich DNA sequences. nih.gov The binding of such molecules is often driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov Given its elongated and somewhat planar structure, it is plausible that this compound could also interact with the DNA minor groove, though this remains speculative without direct experimental validation.

Interactions with Enzyme Active Sites (e.g., Hydrogen Bond Interactions with Catalytic Residues)

While specific docking studies on this compound are lacking, the broader class of benzothiazole derivatives has been the subject of such investigations against various enzymatic targets. For example, docking studies of benzothiazole derivatives with the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been performed to understand their inhibitory mechanism. nih.gov These studies suggest that the benzothiazole core can fit into the enzyme's active site, forming key interactions with amino acid residues. nih.gov Similarly, docking studies on other benzothiazole derivatives have explored their binding to targets like DNA gyrase and the PI3K enzyme. researchgate.netnih.gov These interactions are often stabilized by hydrogen bonds and other non-covalent forces. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on various benzothiazole derivatives have been conducted, providing general principles that may be applicable.

Influence of Substituents on Molecular Recognition and Binding

The nature and position of substituents on the benzothiazole ring are known to significantly influence the biological activity of this class of compounds. rjptonline.org For example, in a series of benzothiazole-phenyl analogs, the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov In other studies, the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhanced the inhibitory activities against 11β-HSD1. nih.gov Research on 2-amino benzothiazole derivatives has indicated that substitution at the 4 or 5 positions with electron-withdrawing groups can result in increased anti-inflammatory activity. ijpbs.com These findings underscore the importance of substituent effects on the molecular recognition and binding properties of benzothiazole derivatives.

Mechanistic Insights into Enzyme Inhibition (e.g., 11β-HSD1 inhibition)

Benzothiazole derivatives have been identified as inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases. nih.govbath.ac.uk The inhibitory mechanism is believed to involve the binding of the benzothiazole moiety within the active site of the enzyme. nih.gov Some potent 11β-HSD1 inhibitors have IC50 values in the nanomolar range. medchemexpress.com However, it is important to note that some studies have suggested that the beneficial metabolic effects of certain 11β-HSD1 inhibitors may, at high doses, involve off-target mechanisms. nih.gov Without specific studies on this compound, its potential as an 11β-HSD1 inhibitor and the underlying mechanism remain unknown.

In Vitro Mechanistic Investigations of Biological Activity (e.g., Antimicrobial or Anticancer Mechanisms at Cellular/Molecular Level)

There is a lack of specific in vitro mechanistic studies on the biological activity of this compound. However, the broader class of benzothiazole derivatives has been extensively investigated for its antimicrobial and anticancer properties.

The general antimicrobial activity of benzothiazoles is thought to arise from their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives are believed to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication. researchgate.net Other studies have investigated their potential to inhibit LD-carboxypeptidase. nih.gov The antimicrobial efficacy of benzothiazole derivatives often depends on the specific substituents on the benzothiazole ring, with some compounds showing moderate to good inhibition against various bacterial and fungal strains. nih.govresearchgate.net

In the context of anticancer research, benzothiazole derivatives have been shown to induce antiproliferative effects in various cancer cell lines. mdpi.comnih.gov The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Some benzothiazole derivatives have been found to exert their anticancer effects through the inhibition of specific kinases involved in cancer cell signaling pathways. biointerfaceresearch.com

Future Research Directions and Emerging Paradigms for 6,6 Bi 1,3 Benzothiazol 2,2 Diamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry, often requiring harsh conditions or hazardous reagents. eurekaselect.com Recent advancements, however, have focused on developing more sustainable and efficient synthetic protocols. eurekaselect.combohrium.comairo.co.in Future research into 6,6'-bi-1,3-benzothiazol-2,2'-diamine should prioritize the development of eco-friendly synthetic strategies.

Key areas for exploration include:

Catalyst-Free Methodologies: Inspired by recent successes in synthesizing other benzothiazoles, catalyst-free approaches in green solvents like ethanol or water could provide an atom-economical route. bohrium.com

Energy-Efficient Reactions: The use of microwave irradiation or ultrasonic assistance could significantly reduce reaction times and energy consumption compared to conventional heating. airo.co.in

Novel Coupling Strategies: Research could focus on the oxidative coupling of a 6-halo-1,3-benzothiazol-2-amine precursor or the dimerization of a 6-borylated derivative. The primary goal would be to achieve high yields while minimizing toxic waste and avoiding the use of heavy-metal catalysts where possible. nih.gov

A comparison of potential synthetic approaches is outlined below:

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Oxidative Coupling | Direct C-C bond formation, potentially high atom economy. | Identifying a suitable and selective oxidizing agent. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Ensuring catalyst can be recycled; minimizing metal contamination. |

| Enzyme-Mediated Synthesis | High selectivity, mild reaction conditions, biodegradable. airo.co.in | Finding or engineering an enzyme capable of catalyzing the dimerization. |

| Photocatalysis | Use of visible light as a renewable energy source. bohrium.com | Development of a specific photocatalyst for the desired transformation. |

Exploration of New Coordination Complexes and Catalytic Systems

The benzothiazole moiety, with its endocyclic nitrogen and sulfur atoms, is an effective ligand for coordinating with metal ions. biointerfaceresearch.commdpi.comdntb.gov.ua The structure of this compound offers multiple binding sites—including the two exocyclic amino groups and the four heterocyclic atoms (2N, 2S)—making it an exceptional candidate for the synthesis of novel coordination complexes.

Future research should focus on:

Synthesis of Mono- and Polynuclear Complexes: The ligand's geometry could support the formation of unique complexes with transition metals such as copper, zinc, cobalt, ruthenium, and nickel. biointerfaceresearch.combohrium.comajol.info Its ability to bridge two metal centers could lead to the creation of stable binuclear complexes.

Structural and Electronic Characterization: Thorough characterization of these new complexes using techniques like single-crystal X-ray diffraction will be crucial to understand their geometry and electronic properties.

Catalytic Applications: These novel complexes should be screened for catalytic activity in various organic transformations. The synergistic effect of two metal centers held in close proximity could lead to enhanced catalytic performance in reactions like oxidation, reduction, or cross-coupling.

Integration into Advanced Functional Materials with Enhanced Properties

Benzothiazole derivatives are known for their intriguing photophysical properties and are used in the development of organic electronics and fluorescent materials. mdpi.comnih.gov The extended, rigid, and conjugated π-system of this compound is expected to give rise to distinct and potentially superior optoelectronic properties compared to its monomeric counterparts.

Emerging paradigms in this area include:

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and potential for strong fluorescence make this molecule a candidate for use as an emitter or host material in OLEDs.

Conjugated Polymers: The diamine functionality allows for its incorporation as a monomer into polyamides, polyimides, or other conjugated polymers. The resulting materials could exhibit enhanced thermal stability, conductivity, or unique photoluminescent behavior.

Fluorescent Probes: The inherent fluorescence of the benzothiazole core, modulated by the dimeric structure, could be harnessed to create novel fluorescent dyes for imaging applications.

Deeper Computational and Theoretical Understanding of Complex Phenomena

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before their synthesis. mdpi.comscirp.orgresearchgate.net A thorough theoretical investigation of this compound is a critical next step.

Future computational studies should aim to:

Predict Molecular Properties: Calculate the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP) map. These calculations can provide insights into the molecule's kinetic stability, reactivity, and potential sites for electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Simulate Spectroscopic Data: Predict IR, ¹H NMR, and ¹³C NMR spectra to aid in the characterization of the synthesized compound. researchgate.netresearchgate.net

Model Interactions: Use molecular docking to simulate the binding of the molecule with potential biological targets or to understand the formation of its coordination complexes. bohrium.comresearchgate.net

The following table presents hypothetical, yet representative, DFT-calculated parameters for the molecule, illustrating the type of data that would guide experimental efforts.

| Parameter | Predicted Value | Implication |

| HOMO Energy | -5.8 eV | Electron-donating ability; susceptibility to oxidation. |

| LUMO Energy | -1.9 eV | Electron-accepting ability; susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | 3.9 eV | Kinetic stability and electronic transition energy. mdpi.com |

| Dipole Moment | ~2.5 D | Polarity and solubility characteristics. |

Design of Highly Selective and Sensitive Sensing Platforms

Fluorescent chemosensors based on the benzothiazole scaffold have been successfully developed for the detection of various environmentally and biologically important analytes, including metal ions and anions. nih.govnih.govacs.org The multiple hydrogen-bond-donating amino groups and Lewis basic nitrogen/sulfur atoms of this compound make it an ideal platform for designing new chemosensors.

Future research should explore:

Ion and Anion Sensing: The strategic arrangement of binding sites could allow for the selective recognition of specific ions like Zn²⁺, Cu²⁺, or anions like cyanide (CN⁻) and pyrophosphate (PPi). nih.govacs.org

Turn-On/Turn-Off Fluorescence: Analyte binding could trigger a significant change in the molecule's fluorescence through mechanisms like intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" response. nih.govresearchgate.net

Ratiometric Sensing: The development of sensors that exhibit a shift in the emission wavelength upon binding would allow for more accurate and reliable detection. nih.govacs.org The applicability of such sensors could be tested in environmental water samples and for bioimaging in living cells. nih.govresearchgate.net

Elucidation of Further Molecular Mechanisms in Biological Systems

Benzothiazole derivatives exhibit a remarkable diversity of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. benthamscience.comnih.govresearchgate.netnih.gov The unique bivalent structure of this compound may allow it to interact with biological targets in novel ways, potentially binding to two sites simultaneously or exhibiting enhanced affinity compared to monomeric analogues.

Key future research directions include:

Broad-Spectrum Biological Screening: The compound should be systematically screened for a range of pharmacological activities, including its potential as an anticancer, antimicrobial, or neuroprotective agent. semanticscholar.orgpcbiochemres.comnih.gov

Mechanism of Action Studies: If significant activity is found, subsequent studies should focus on elucidating the molecular mechanism. For example, if anticancer activity is observed, investigations could explore its effect on specific kinases, DNA, or proteins involved in tumor hypoxia. nih.gov

Structure-Activity Relationship (SAR): Molecular docking studies could be employed to predict interactions with key enzymes or receptors. nih.gov This, combined with the synthesis of related analogues, would help establish a clear SAR and guide the optimization of the scaffold to develop more potent and selective therapeutic agents. benthamscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.